![molecular formula C19H19N3O4S B12857935 N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide
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Overview
Description
N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzo[b][1,4]thiazine ring system, which is fused with a carboxamide group
Preparation Methods
The synthesis of N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Chemical Reactions Analysis
N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and 3-(2-bromoacetyl)-2H-chromen-2-one . The major products formed from these reactions include thiophene derivatives and other heterocyclic compounds .
Scientific Research Applications
It has shown potent inhibitory activities against COX enzymes, with selective inhibition of the COX-2 enzyme . Additionally, the compound has been evaluated for its cytotoxic properties against various cancer cell lines, including Huh7, MCF-7, and HCT116 . Its ability to selectively inhibit COX-2 makes it a promising candidate for the development of anti-inflammatory and anticancer drugs .
Mechanism of Action
The mechanism of action of N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide involves its interaction with the COX enzymes. Molecular docking studies have shown that the compound binds favorably to the COX-2 isozyme, inhibiting its activity . The binding pattern and stability of the protein-ligand complex have been studied to understand the compound’s selectivity and potency . The compound’s interaction with COX-2 is comparable to that of celecoxib, a well-known selective COX-2 inhibitor .
Comparison with Similar Compounds
N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide can be compared with other methoxyphenyl thiazole carboxamide derivatives . Similar compounds include 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-1,3-thiazine-6-carboxamide . These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their biological activities and chemical properties .
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-22(10-17(23)20-13-4-6-14(26-2)7-5-13)19(25)12-3-8-16-15(9-12)21-18(24)11-27-16/h3-9H,10-11H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
VFPQXXHHUBYVOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC)C(=O)C2=CC3=C(C=C2)SCC(=O)N3 |
Origin of Product |
United States |
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